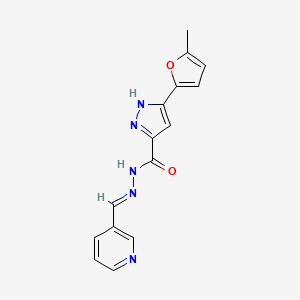![molecular formula C20H18F2N4O2S B11444266 N-(2,4-Difluorophenyl)-2-{[4-(morpholin-4-YL)phthalazin-1-YL]sulfanyl}acetamide](/img/structure/B11444266.png)
N-(2,4-Difluorophenyl)-2-{[4-(morpholin-4-YL)phthalazin-1-YL]sulfanyl}acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,4-Difluorophenyl)-2-{[4-(morpholin-4-YL)phthalazin-1-YL]sulfanyl}acetamide is a synthetic organic compound that belongs to the class of acetamides This compound is characterized by the presence of a difluorophenyl group, a morpholinyl group, and a phthalazinyl group, which are linked through a sulfanyl bridge to an acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-Difluorophenyl)-2-{[4-(morpholin-4-YL)phthalazin-1-YL]sulfanyl}acetamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Phthalazinyl Intermediate: Starting from a phthalazine derivative, the intermediate is synthesized through a series of reactions involving nitration, reduction, and substitution.
Introduction of the Morpholinyl Group: The morpholinyl group is introduced via nucleophilic substitution reactions.
Coupling with Difluorophenyl Acetamide: The final step involves coupling the phthalazinyl intermediate with 2,4-difluorophenyl acetamide under appropriate conditions, such as the use of a coupling reagent like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This might include the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-(2,4-Difluorophenyl)-2-{[4-(morpholin-4-YL)phthalazin-1-YL]sulfanyl}acetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups (if present) can be reduced to amines.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH₄).
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles like sodium methoxide (NaOMe).
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines.
Substitution: Formation of halogenated or alkylated derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological pathways and interactions.
Medicine: Potential therapeutic agent for the treatment of diseases due to its unique structural features.
Industry: As an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-(2,4-Difluorophenyl)-2-{[4-(morpholin-4-YL)phthalazin-1-YL]sulfanyl}acetamide would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, modulating their activity. The molecular targets and pathways involved could include inhibition of specific enzymes, binding to receptor sites, or interference with cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
N-(2,4-Difluorophenyl)-2-{[4-(piperidin-4-YL)phthalazin-1-YL]sulfanyl}acetamide: Similar structure but with a piperidinyl group instead of a morpholinyl group.
N-(2,4-Difluorophenyl)-2-{[4-(pyrrolidin-4-YL)phthalazin-1-YL]sulfanyl}acetamide: Similar structure but with a pyrrolidinyl group instead of a morpholinyl group.
Uniqueness
N-(2,4-Difluorophenyl)-2-{[4-(morpholin-4-YL)phthalazin-1-YL]sulfanyl}acetamide is unique due to the presence of the morpholinyl group, which can impart different physicochemical properties and biological activities compared to its analogs.
Properties
Molecular Formula |
C20H18F2N4O2S |
|---|---|
Molecular Weight |
416.4 g/mol |
IUPAC Name |
N-(2,4-difluorophenyl)-2-(4-morpholin-4-ylphthalazin-1-yl)sulfanylacetamide |
InChI |
InChI=1S/C20H18F2N4O2S/c21-13-5-6-17(16(22)11-13)23-18(27)12-29-20-15-4-2-1-3-14(15)19(24-25-20)26-7-9-28-10-8-26/h1-6,11H,7-10,12H2,(H,23,27) |
InChI Key |
JCWTVQDAIMZFGD-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C2=NN=C(C3=CC=CC=C32)SCC(=O)NC4=C(C=C(C=C4)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3,4-dimethoxy-N-[4-(methylamino)-2-oxo-2H-chromen-3-yl]benzamide](/img/structure/B11444185.png)

![2-(5-bromofuran-2-yl)-7-methyl-N-(2-methylphenyl)imidazo[1,2-a]pyridin-3-amine](/img/structure/B11444203.png)

![methyl N-[(4-propylcyclohexyl)carbonyl]valylvalinate](/img/structure/B11444213.png)
![5-Bromo-2-chloro-N-{2-phenylimidazo[1,2-A]pyridin-3-YL}benzamide](/img/structure/B11444217.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-4-(trifluoromethyl)-6,7,8,9-tetrahydro-5H-cyclohepta[d]pyrimidin-2-amine](/img/structure/B11444220.png)
![2-{[4-(Adamantan-1-YL)phenyl]formamido}-4-methyl-N-[(pyridin-2-YL)methyl]pentanamide](/img/structure/B11444222.png)
![2-Methyl-1-(3-methylphenyl)-4-{7-methylthieno[2,3-B]quinoline-2-carbonyl}piperazine](/img/structure/B11444225.png)
![2-(2-(4-butoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B11444230.png)
![2-[(2-fluorobenzyl)sulfanyl]-5-(3-methoxyphenyl)-8,8-dimethyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione](/img/structure/B11444232.png)
![2-[1-(4-chlorobenzyl)-2,4-dioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl]-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide](/img/structure/B11444240.png)
![N-(1,3-benzodioxol-5-ylmethyl)-1-{2-[ethyl(3-methylphenyl)amino]-2-oxoethyl}-2,4-dioxo-3-phenyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide](/img/structure/B11444242.png)
